

5-Bromo-2-iodo-4-methylpyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-iodo-4-methylpyrimidine

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An In-depth Technical Guide: **5-Bromo-2-iodo-4-methylpyrimidine**

A Comprehensive Analysis of a Key Heterocyclic Building Block for Advanced Drug Discovery

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of **5-Bromo-2-iodo-4-methylpyrimidine**, a strategically important heterocyclic intermediate. We will delve into its core physicochemical properties, explore a representative synthetic pathway with mechanistic insights, detail its critical applications in modern medicinal chemistry, and outline essential safety protocols. The focus is on providing not just data, but the scientific rationale behind the compound's utility and handling.

Core Molecular Properties and Specifications

5-Bromo-2-iodo-4-methylpyrimidine is a polysubstituted pyrimidine ring, a scaffold that is a cornerstone in the development of a wide range of therapeutic agents due to its prevalence in the nucleobases of DNA and RNA.^[1] The specific arrangement of a methyl group and two different halogen atoms (bromine and iodine) at the C4, C5, and C2 positions, respectively, makes this compound a highly versatile and valuable building block for creating complex molecular architectures.

The quantitative data for this compound are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_5H_4BrIN_2$	[2] [3]
Molecular Weight	298.91 g/mol	[2] [3]
CAS Number	1260859-19-5	[2] [3] [4]
Appearance	Solid	[2]
Typical Purity	≥95%	[2] [3]

The presence of both an iodo and a bromo substituent is the most functionally significant feature of this molecule. The carbon-iodine (C-I) bond is considerably weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the key to its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions, a topic explored further in Section 3.

Synthesis Protocol and Mechanistic Rationale

The synthesis of halogenated pyrimidines often involves the strategic introduction or exchange of halogen atoms on a pre-formed pyrimidine ring. A common and effective method for synthesizing an iodo-pyrimidine from a chloro-pyrimidine precursor is via a Finkelstein-type halogen exchange reaction. The following protocol is a representative example adapted from established methods for similar structures.[\[5\]](#)

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of a plausible precursor, 5-Bromo-2-chloro-4-methylpyrimidine, to the target compound.

- Reaction Setup: To a suspension of 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq) and sodium iodide (1.5-2.0 eq) in a suitable solvent such as chloroform or acetonitrile, add hydroiodic acid (0.8-1.0 eq) at 0 °C.
- Reaction Progression: Remove the cooling bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction should be monitored by an

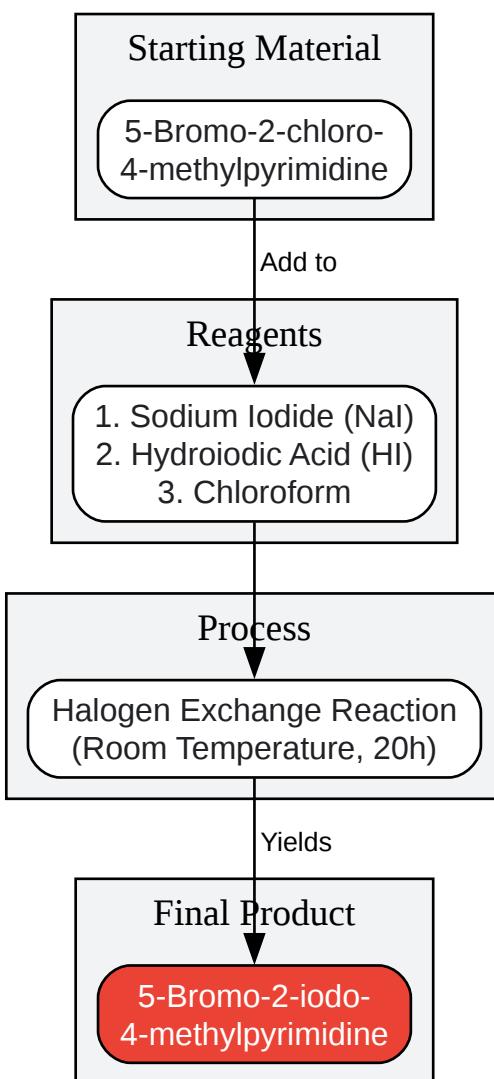
appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up: Upon completion, pour the reaction mixture into a biphasic solution of ice water and a neutralizing agent like 10N sodium hydroxide (NaOH).
- Extraction: Add chloroform or another suitable organic solvent and stir vigorously. Separate the organic phase. The aqueous layer should be extracted two more times with the organic solvent to ensure complete recovery of the product.
- Purification: Combine the organic phases, dry over a drying agent like magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product, **5-Bromo-2-ido-4-methylpyrimidine**.

Causality and Expertise: Why This Protocol Works

- Halogen Exchange: The core of this synthesis is the nucleophilic substitution of the chloride atom with an iodide atom. Iodide is an excellent nucleophile, and the use of excess sodium iodide drives the equilibrium towards the desired product according to Le Chatelier's principle.
- Acid Catalyst: Hydroiodic acid serves as a source of iodide and helps to activate the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the chloride.
- Solvent Choice: Chloroform is a common solvent for this type of reaction, effectively dissolving the starting materials and facilitating the reaction.
- Neutralization and Extraction: The quench with sodium hydroxide neutralizes the acidic reaction mixture, and the subsequent extraction isolates the organic-soluble product from inorganic salts and other aqueous-soluble impurities.

Synthesis Workflow Diagram



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Caption: A workflow diagram for the synthesis of **5-Bromo-2-iodo-4-methylpyrimidine**.

Strategic Applications in Medicinal Chemistry

The primary value of **5-Bromo-2-iodo-4-methylpyrimidine** in drug discovery lies in its capacity for selective, sequential functionalization. This allows for the controlled and directional synthesis of complex, highly substituted pyrimidines, which are key components of many targeted therapies, including kinase inhibitors for oncology.[1][6]

The Principle of Orthogonal Reactivity

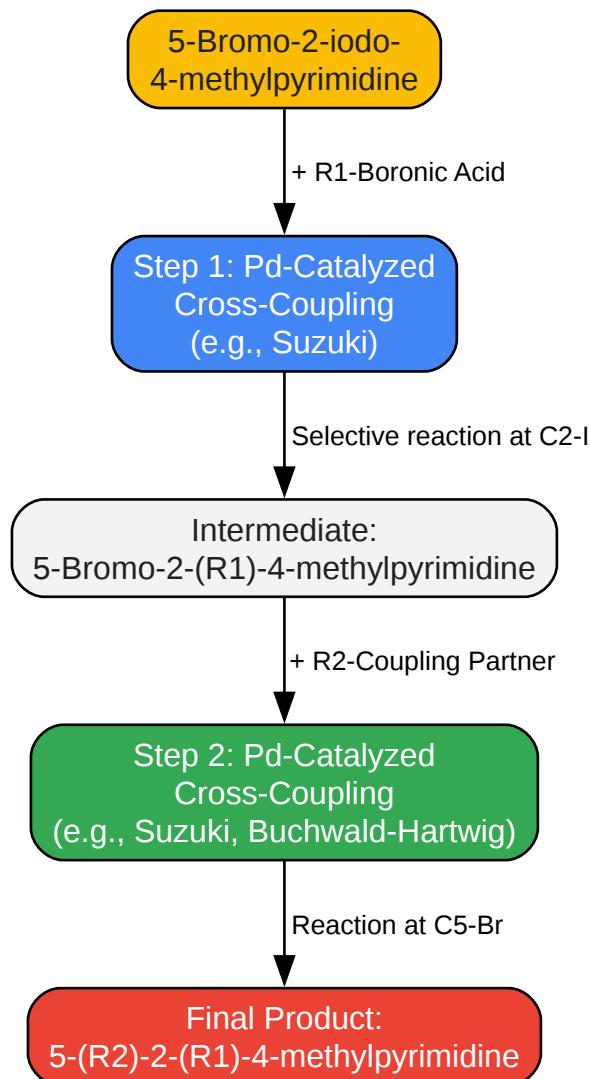
The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond. This allows a chemist to selectively perform a reaction at the C2-iodo position while leaving the C5-bromo position intact. The resulting intermediate can then be subjected to a second, different cross-coupling reaction at the C5 position. This "one-pot" or sequential approach is highly efficient for building molecular diversity.

Typical Reaction Sequence:

- Step 1 (C2-Position): React **5-Bromo-2-iodo-4-methylpyrimidine** with an organoboron compound (for Suzuki coupling) or a terminal alkyne (for Sonogashira coupling) using a palladium catalyst. This reaction will occur exclusively at the C2 position.
- Step 2 (C5-Position): The resulting 5-bromo-2-substituted-4-methylpyrimidine intermediate is then reacted with a different coupling partner under palladium catalysis, often requiring slightly harsher conditions (e.g., a different ligand or higher temperature) to activate the more stable C-Br bond.

This strategy is foundational for creating libraries of related compounds to explore structure-activity relationships (SAR) during lead optimization in a drug discovery program.

Logical Diagram of Sequential Cross-Coupling



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Caption: Logical flow for sequential functionalization of the pyrimidine core.

Safety and Handling Protocols

As a halogenated organic compound, **5-Bromo-2-iodo-4-methylpyrimidine** must be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the general hazards associated with similar brominated and iodinated heterocyclic compounds provide a strong basis for safe handling procedures.[7][8][9]

Potential Hazards:

- Acute Toxicity: May be harmful if swallowed.[8]
- Skin Irritation: Can cause skin irritation upon contact.[8]
- Eye Damage: Risk of serious eye irritation or damage.[8]
- Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][10]
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8]
- Handling Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [8]

Conclusion

5-Bromo-2-iodo-4-methylpyrimidine is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its defining feature—the differential reactivity of its two halogen substituents—provides medicinal chemists with a reliable method for sequential functionalization, accelerating the development of novel drug candidates. A thorough understanding of its properties, synthesis, and reaction mechanisms, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile building block.

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